(1R,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-ol is a chiral amino alcohol characterized by its specific stereochemistry and functional groups. This compound features an amino group and a hydroxyl group, which are pivotal for its reactivity and applications in organic synthesis and medicinal chemistry. The molecular formula is CHN\O, with a molecular weight of approximately 209.30 g/mol. This compound is classified as an amino alcohol, a subclass of compounds that play significant roles in various chemical reactions and biological processes.
The compound can be sourced from various chemical suppliers and is utilized in the synthesis of pharmaceuticals and other fine chemicals. It falls under the category of chiral building blocks, which are crucial in asymmetric synthesis and drug development due to their ability to form specific stereochemical configurations.
The synthesis of (1R,2R)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol can be achieved through several methods:
The reaction conditions for asymmetric hydrogenation typically involve:
In biocatalytic methods, enzymes such as alcohol dehydrogenases are employed to achieve high yields and enantiomeric excesses.
The molecular structure of (1R,2R)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol features:
This structure contributes to its unique chemical properties and reactivity.
Key structural data includes:
The presence of both amino and hydroxyl groups makes it reactive in various chemical transformations.
(1R,2R)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol can participate in several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For instance:
The mechanism of action for (1R,2R)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol primarily revolves around its interactions with biological systems. As an amino alcohol, it can act as a substrate for various enzymes involved in metabolic pathways. Its ability to form hydrogen bonds due to the hydroxyl group enhances its binding affinity with biomolecules, potentially influencing pharmacological activities.
Key physical properties include:
Chemical properties are influenced by its functional groups:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
(1R,2R)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol has several significant applications:
The stereoselective synthesis of (1R,2R)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol demands precise chiral control to establish its R,R-configuration, which is essential for its biological relevance. Two principal methodologies have been developed to achieve this stereoselectivity efficiently.
Asymmetric hydrogenation (AH) stands as the most atom-economical approach for synthesizing chiral amines. For the target compound, the hydrogenation precursor is typically an enamide or imine derivative bearing the 2,5-dimethylphenyl substituent. Iridium complexes with P,N-ligands (e.g., phosphino-oxazolines like MaxPHOX) demonstrate exceptional performance under mild hydrogen pressures (1-5 bar). These catalysts leverage π-π interactions between the ligand's aromatic systems and the substrate's dimethylphenyl group, enabling enantiomeric excess (ee) values exceeding 95% at ambient temperatures [1] .
Ruthenium-based systems (e.g., Xyl-Skewphos/DPEN-Ru complexes) offer complementary reactivity, particularly for sterically encumbered substrates. These catalysts operate through a bifunctional mechanism where the metal center activates hydrogen while a basic amine group in the ligand facilitates substrate coordination. This dual activation achieves turnover numbers (TON) up to 18,000 and ee values >98% under optimized conditions. Recent advances have extended this methodology to unprotected imines, streamlining synthetic routes by eliminating protection/deprotection steps .
Table 1: Performance of Chiral Catalysts in Asymmetric Hydrogenation
Catalyst System | Substrate Class | H₂ Pressure | Temperature | ee (%) | Reference |
---|---|---|---|---|---|
Ir-MaxPHOX (C6a) | Aryl alkyl imines | 1 bar | 25°C | 96 | |
Ru-Xyl-Skewphos/DPEN (C7) | Enamides | 50 bar | 50°C | 99 | |
Ir-PipPhos (C1) | ortho-Methoxy imines | 10 bar | 30°C | 95 | [1] |
Kinetic resolution provides an alternative when asymmetric hydrogenation faces limitations with racemic mixtures. The racemic trans-amino alcohol is treated with enantiopure resolving agents like (-)-dibenzoyl-L-tartaric acid (DBT) or (S)-mandelic acid. These agents form diastereomeric salts with distinct solubilities, enabling selective crystallization of the (1R,2R)-isomer. Industrial implementations achieve ee values ≥98% with yields up to 34% per cycle, though auxiliary recycling is critical for cost efficiency [6].
Enzymatic resolution employs lipases or acylases (e.g., Candida antarctica Lipase B) to catalyze enantioselective acylation. The (1S,2S)-isomer reacts preferentially, leaving the desired (1R,2R)-enantiomer unmodified and easily separable. Recent advances utilize immobilized enzymes in continuous-flow reactors, enhancing operational stability and enabling reuse for >15 cycles without significant activity loss [6].
Table 2: Kinetic Resolution Approaches for (1R,2R)-Isomer Isolation
Resolution Method | Chiral Selector/Enzyme | Resolution Efficiency (ee%) | Yield (%) | Reference |
---|---|---|---|---|
Diastereomeric Salt Formation | (-)-Dibenzoyl-L-tartaric acid | 98 | 34 | |
Enzymatic Acylation | Candida antarctica Lipase B | 95 | 28 | [6] |
Deracemization | (S)-Mandelic acid | 97.6 | 17 |
Epoxide-based routes exploit the stereospecific ring-opening of glycidyl derivatives to install the chiral amino-alcohol motif. The synthesis begins with 2,5-dimethylphenyl glycidyl ether, prepared from the corresponding phenol and (R)-epichlorohydrin. Treatment with ammonia or benzylamine under aqueous conditions induces regioselective nucleophilic attack at the less hindered carbon, yielding the (1R,2R)-product exclusively due to inversion at the reaction center [6].
Critical modifications enhance efficiency:
This method’s robustness is evidenced by diastereoselectivities >99% and scalability to multi-kilogram batches, making it ideal for pilot-scale production.
Table 3: Stereochemical Outcomes in Epoxide Ring-Opening Reactions
Epoxide Precursor | Nucleophile | Catalyst | Conditions | d.r. (anti:syn) | Reference |
---|---|---|---|---|---|
(R)-2-(2,5-Dimethylphenoxy)methyloxirane | NH₃ (aq.) | None | 100°C, 24 h | >99:1 | [6] |
(R)-2-(2,5-Dimethylphenoxy)methyloxirane | BnNH₂ | Sc(OTf)₃ | THF, 60°C, 2 h | >99:1 | [6] |
(R)-2-(2,5-Dimethylphenoxy)methyloxirane | NH₃ (aq.) | None | Microwave, 150°C, 30 min | >99:1 | [6] |
Transitioning lab-scale syntheses to industrial manufacturing introduces significant challenges in preserving enantiopurity while ensuring cost-effectiveness. Three key hurdles dominate scale-up efforts:
Table 4: Industrial Process Optimization Parameters
Challenge | Consequence | Solution | Scale-Up Outcome |
---|---|---|---|
High Catalyst Cost | 40% production cost | Heterogenized Ru catalysts in flow | TON 50,000; 60% cost reduction |
Epimerization at High T | 5-15% ee loss | Low-T crystallization (HCl salt) | ee >99.5% maintained |
Resolution Efficiency | Max 34% yield per cycle | Enzyme immobilization + recycle | Cumulative yield 85% (5 cycles) |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8